3,4-Diethoxyphenylacetonitrile
Overview
Description
3,4-Diethoxyphenylacetonitrile is an organic compound with the molecular formula C12H15NO2. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with two ethoxy groups at the 3 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis .
Mode of Action
It’s suggested that it may inhibit the release of fatty acids from adipose tissue and reduce lipid levels in the blood . It can also act as a cyanide antidote by binding to free hydrogen cyanide and forming non-toxic thiocyanate compounds .
Biochemical Pathways
3,4-Diethoxyphenylacetonitrile has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . It has also been used in the preparation of modified diterpene (±) nimbidiol which relies on a sulfenium ion promoted polyene cyclization .
Result of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that it may be involved in the formation of other bioactive compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a white to light yellow solid with an aromatic odor . It is insoluble in water but can dissolve in organic solvents such as ethanol and acetone . Therefore, the solvent used can significantly impact the compound’s action and stability. Furthermore, it should be stored in a dry, cool, and well-ventilated place, away from fire and other flammable substances .
Biochemical Analysis
Biochemical Properties
(3,4-Diethoxyphenyl)acetonitrile plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been used in the synthesis of various compounds, indicating its reactivity and potential as an intermediate in biochemical pathways. For instance, it has been utilized in the preparation of modified diterpenes, which rely on sulfenium ion-promoted polyene cyclization . The interactions of (3,4-Diethoxyphenyl)acetonitrile with enzymes and proteins can influence the formation of these compounds, highlighting its importance in biochemical synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,4-Diethoxyphenyl)acetonitrile can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that (3,4-Diethoxyphenyl)acetonitrile is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions
Dosage Effects in Animal Models
The effects of (3,4-Diethoxyphenyl)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold beyond which the compound’s toxicity becomes apparent, affecting animal behavior and physiology . Understanding the dosage effects is crucial for determining safe and effective use of (3,4-Diethoxyphenyl)acetonitrile in research and potential therapeutic applications.
Metabolic Pathways
(3,4-Diethoxyphenyl)acetonitrile is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. It may be metabolized to cyanide, which acts by inhibiting cytochrome oxidase and impairing cellular respiration . This interaction with metabolic enzymes highlights the compound’s role in influencing metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, (3,4-Diethoxyphenyl)acetonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of (3,4-Diethoxyphenyl)acetonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell . Studying the subcellular localization provides insights into the precise mechanisms by which (3,4-Diethoxyphenyl)acetonitrile exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethoxyphenylacetonitrile typically involves the reaction of 3,4-diethoxybenzaldehyde with a suitable cyanide source. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition of the cyanide ion to the aldehyde group, followed by dehydration to form the nitrile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxyphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products Formed
Oxidation: 3,4-Diethoxybenzoic acid.
Reduction: 3,4-Diethoxyphenylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
3,4-Diethoxyphenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)acetonitrile: Similar structure but with methoxy groups instead of ethoxy groups.
(3,4-Dihydroxyphenyl)acetonitrile: Contains hydroxy groups instead of ethoxy groups.
(3,4-Dimethylphenyl)acetonitrile: Contains methyl groups instead of ethoxy groups.
Uniqueness
3,4-Diethoxyphenylacetonitrile is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions compared to its analogs. The ethoxy groups can participate in various chemical reactions, making this compound versatile for synthetic applications.
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,9H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDKFHFLERWBBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181900 | |
Record name | (3,4-Diethoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27472-21-5 | |
Record name | 3,4-Diethoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27472-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Diethoxyphenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027472215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,4-Diethoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-diethoxyphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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